4-(2-Fluorophenyl)cyclohexanone
Overview
Description
4-(2-Fluorophenyl)cyclohexanone , also known by its chemical formula C12H13FO , is a solid compound with a molecular weight of 192.23 g/mol . It falls under the category of aryl ketones and contains a fluorine atom attached to the 2-position of the phenyl ring in a cyclohexanone structure.
Synthesis Analysis
The synthesis of 4-(2-Fluorophenyl)cyclohexanone involves various methods, including Friedel-Crafts acylation or acylation of cyclohexanone with a fluorinated benzoyl chloride. These reactions typically occur under acidic conditions and yield the desired product.
Molecular Structure Analysis
The compound’s molecular structure consists of a cyclohexanone ring with a 2-fluorophenyl group attached. The fluorine atom is directly bonded to the phenyl ring, resulting in a substituted ketone . The arrangement of atoms and bonds can be visualized using molecular modeling software.
Chemical Reactions Analysis
4-(2-Fluorophenyl)cyclohexanone can participate in various chemical reactions, including:
- Reductive Amination : Conversion to an amine by reacting with an amine and a reducing agent.
- Grignard Reaction : Formation of a Grignard reagent followed by nucleophilic addition.
- Hydrogenation : Reduction of the carbonyl group to form the corresponding alcohol.
Physical And Chemical Properties Analysis
- Physical Form : Solid
- Melting Point : Varies (depending on the specific isomer)
- Solubility : Soluble in organic solvents (e.g., acetone, ethyl acetate)
- Stability : Stable under normal conditions
Safety And Hazards
- Pictograms : GHS07 (Warning)
- Hazard Statements : May cause skin irritation (H315), eye irritation (H319), or respiratory irritation (H335).
- Precautionary Statements : Avoid inhalation, contact with eyes, and skin exposure. Handle in a well-ventilated area.
Future Directions
Research on 4-(2-Fluorophenyl)cyclohexanone could explore:
- Pharmacological Applications : Investigate potential pharmaceutical uses.
- Reaction Optimization : Optimize synthetic routes for improved yields.
- Toxicology Studies : Assess safety profiles and environmental impact.
properties
IUPAC Name |
4-(2-fluorophenyl)cyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-4,9H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKBYDIWDLQZFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611218 | |
Record name | 4-(2-Fluorophenyl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20611218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)cyclohexanone | |
CAS RN |
218776-92-2 | |
Record name | 4-(2-Fluorophenyl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20611218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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